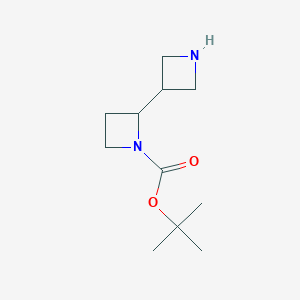

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate

Description

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is a bicyclic azetidine derivative characterized by a fused azetidine ring system and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and protease inhibitors . Its rigid structure and nitrogen-rich framework enhance binding affinity to biological targets, while the Boc group facilitates selective deprotection during synthetic modifications .

Properties

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9(13)8-6-12-7-8/h8-9,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCVTKGYLGKDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation and Fluorination

Patented routes describe the synthesis of tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (6) from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4):

-

Sulfonylation : Treatment of 4 with para-toluenesulfonyl chloride (TsCl) in THF forms tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b).

-

Fluorination : Displacement of the tosyl group with tetrabutylammonium fluoride (TBAF) yields 6 in 89% purity after aqueous extraction.

Table 2: Fluorination Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Fluorinating Agent | TBAF (1.2 equiv) | |

| Temperature | 20°C | |

| Purification | Aqueous extraction with CH₃CN |

Challenges in Bicyclic Azetidine Synthesis

Steric hindrance from the tert-butyl group and azetidine’s ring strain pose significant challenges:

Chemical Reactions Analysis

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl 2-(azetidin-3-yl)azetidine-1-carboxylate is as an intermediate in drug synthesis . It has been utilized in developing compounds targeting neurological disorders and infections. The compound's ability to interact with specific molecular targets makes it valuable for designing drugs with improved efficacy and reduced side effects.

Case Studies

- Neurological Disorders : Research has demonstrated the potential of azetidine derivatives, including this compound, in treating conditions such as Alzheimer's disease. These compounds may act on neurotransmitter systems, enhancing cognitive function.

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.

Materials Science

The unique structure of this compound allows it to be utilized in materials science for creating novel materials with enhanced properties. Its incorporation into polymer matrices can lead to improvements in mechanical strength and thermal stability.

Applications

- Composite Materials : The compound can be used as a building block for synthesizing composite materials that require specific mechanical or thermal properties.

- Coatings : Its chemical reactivity allows it to be integrated into coatings that provide protective barriers against environmental degradation.

Biological Studies

In biological research, this compound serves as a valuable tool for exploring the biological activity of azetidine derivatives. Researchers utilize this compound to understand better how structural variations affect biological activity and therapeutic potential.

Interaction Studies

Studies focusing on the binding affinity of this compound against various biological targets have been crucial for elucidating its mechanism of action. Techniques such as:

- Molecular Docking : Used to predict how the compound interacts with target proteins.

- In Vitro Assays : Employed to assess the biological activity and toxicity profiles of the compound.

Chemical Reactivity

The chemical reactivity of this compound includes:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction reactions are feasible with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic substitution can occur with halides or other nucleophiles under suitable conditions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Key physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties are compared below:

Notes:

- The Boc group universally improves metabolic stability by shielding reactive amines.

- Morpholine-containing derivatives exhibit higher polarity (TPSA >60 Ų), reducing BBB penetration but improving aqueous solubility .

- Ethoxycarbonyl analogs balance lipophilicity and solubility, making them versatile for oral drug formulations .

Reactivity and Functionalization Potential

- Bromine-Substituted Derivatives (e.g., 5b): Enable Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions .

- Hydroxybutyl Derivatives (e.g., 1h): The hydroxyl group allows for esterification or oxidation to ketones, expanding utility in prodrug design .

- Pyrimidine Derivatives : Participate in hydrogen bonding with biological targets but require PEGylation to mitigate crystallization issues .

Biological Activity

tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate (CAS: 2167242-16-0) is a compound with potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

- Molecular Formula : C11H20N2O2

- Molecular Weight : 212.29 g/mol

- IUPAC Name : tert-butyl [2,3'-biazetidine]-1-carboxylate

- Purity : ≥97% .

Research indicates that this compound may interact with various biological targets, leading to its therapeutic effects. The compound's structure suggests potential interactions with enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related azetidine derivatives, suggesting that compounds with similar structures exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. For instance, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL against these pathogens . While specific data for this compound is limited, the promising results from related compounds indicate its potential efficacy.

Anticancer Activity

The compound's structural features may also confer anticancer properties, as seen in related studies where azetidine derivatives inhibited cancer cell proliferation. For example, certain derivatives exhibited IC50 values as low as 0.126 μM against breast cancer cell lines, indicating significant potency . These findings suggest that this compound could be explored further for its anticancer activities.

Study on Antitubercular Activity

A notable study focused on the optimization of triazine compounds for antitubercular activity revealed insights into the mechanisms by which similar azetidine derivatives exert their effects. The study highlighted the importance of inhibiting the enoyl-acyl carrier protein reductase InhA, which is crucial for mycobacterial fatty acid synthesis . This mechanism may also be applicable to this compound.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of new compounds. Although specific data on this compound's pharmacokinetics is not yet available, related compounds have shown acceptable toxicity profiles at high doses (e.g., 800 mg/kg), suggesting a favorable safety margin for further development .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | Related compounds show promise |

| Antitubercular | Mycobacterium tuberculosis | 0.5–1.0 μg/mL | Inhibition of InhA noted |

| Anticancer | MDA-MB-231 (breast cancer cells) | IC50 = 0.126 μM | Significant selectivity observed |

Q & A

Basic: What are the common synthetic routes for tert-Butyl 2-(azetidin-3-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions starting from azetidine precursors. Key steps include:

- Azetidine functionalization : Use of tert-butyl chloroformate to introduce the Boc protecting group under anhydrous conditions with bases like triethylamine .

- Coupling reactions : For example, nucleophilic substitution or reductive amination to attach substituents to the azetidine ring. Strong bases (e.g., LDA) and polar aprotic solvents (THF, DMF) are critical for regioselectivity .

- Optimization : Control of temperature (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1.2–1.5 eq of reagents) improves yields (>70%) and purity. Silica gel chromatography is commonly used for purification .

Basic: Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, azetidine ring protons appear as distinct multiplets at δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 241.18 g/mol) .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ confirm the presence of the carbonyl group in the Boc moiety .

Basic: How is this compound applied in drug discovery research?

- Building block : Serves as a scaffold for synthesizing neuroactive compounds (e.g., kinase inhibitors or GPCR modulators) due to its rigid azetidine core .

- Structure-activity relationship (SAR) studies : Modifications at the 2- and 3-positions of the azetidine ring are explored to enhance binding affinity or metabolic stability .

Advanced: How can stereochemical challenges during synthesis be addressed?

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic resolution to separate enantiomers .

- Diastereomer separation : Flash chromatography (e.g., n-heptane/THF gradients) effectively isolates diastereomers, as demonstrated in the synthesis of tert-butyl (R)-2-formylazetidine-1-carboxylate derivatives .

Advanced: What strategies mitigate side reactions during functional group transformations?

- Protecting group strategy : Sequential protection/deprotection (e.g., Boc for amines, TBS for hydroxyls) prevents unwanted nucleophilic attacks .

- Temperature control : Slow addition of reagents at –78°C minimizes exothermic side reactions (e.g., over-oxidation) .

- Solvent selection : Non-polar solvents (e.g., DCM) reduce solvolysis, while coordinating solvents (e.g., DMF) stabilize intermediates .

Advanced: How should researchers resolve contradictions in analytical data (e.g., NMR vs. MS)?

- Cross-validation : Combine multiple techniques (e.g., 2D NMR for spatial assignments and HRMS for molecular formula confirmation) .

- Computational modeling : DFT calculations predict NMR chemical shifts to validate experimental data .

- Purity assessment : HPLC with UV/ELSD detectors identifies impurities that may skew MS or NMR results .

Advanced: What methodologies enable targeted modification of the azetidine core for biological studies?

- Late-stage diversification : Click chemistry (e.g., CuAAC) introduces triazole groups at the 3-position .

- Reductive amination : Attach fluorinated or heteroaromatic substituents to enhance bioavailability .

- Oxidative functionalization : TEMPO-mediated oxidation converts hydroxyl groups to ketones for further derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.